molecular formula C15H22Cl2N4O3S B2721855 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride CAS No. 1396850-10-4

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride

Cat. No. B2721855
CAS RN: 1396850-10-4
M. Wt: 409.33
InChI Key: SBJUETXFCWIRNQ-UHFFFAOYSA-N
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Description

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride is a useful research compound. Its molecular formula is C15H22Cl2N4O3S and its molecular weight is 409.33. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A series of novel derivatives, including structures related to the compound of interest, have been synthesized. These compounds, such as 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, were explored for their antidepressant and antianxiety activities. The synthetic pathway involves Claisen Schmidt condensation and cyclization with hydroxylamine hydrochloride, followed by Mannich’s reaction. These compounds exhibited significant pharmacological activities in behavioral tests on mice (Kumar et al., 2017).

Antimicrobial and Antibacterial Activities

The synthesis of various compounds involving piperazine derivatives, such as those related to the compound , has shown promising antimicrobial and antibacterial activities. For example, the study on the utility of chloroacetonitrile for constructing novel pyrazole and thiazole derivatives, including piperazine-based compounds, highlighted their potential against different bacteria strains. These synthetic efforts point towards new directions in drug development for bacterial infections (Khalil et al., 2017).

Anticancer and Antiangiogenic Effects

Research into novel thioxothiazolidin-4-one derivatives, including those containing piperazine, has demonstrated anticancer and antiangiogenic effects in vivo. These compounds were synthesized and tested against mouse Ehrlich Ascites Tumor, showing significant inhibition of tumor growth and angiogenesis. This research underlines the therapeutic potential of such compounds in cancer treatment, emphasizing the versatility of piperazine derivatives in medicinal chemistry (Chandrappa et al., 2010).

Antinociceptive and Anti-inflammatory Properties

The exploration of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties revealed the effectiveness of certain compounds in pain management and inflammation control. These studies provide a foundation for the development of new therapeutic agents that could address chronic pain and inflammatory conditions, showcasing the broad applicability of similar chemical frameworks in addressing various health issues (Selvam et al., 2012).

properties

IUPAC Name

2-[4-[2-(furan-2-yl)-2-hydroxyethyl]piperazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S.2ClH/c20-12(13-2-1-8-22-13)10-18-4-6-19(7-5-18)11-14(21)17-15-16-3-9-23-15;;/h1-3,8-9,12,20H,4-7,10-11H2,(H,16,17,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJUETXFCWIRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CO2)O)CC(=O)NC3=NC=CS3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-(furan-2-yl)-2-hydroxyethyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide dihydrochloride

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